molecular formula C8H12ClN3OS B14219305 N-[4-Chloro-5-(methylamino)-1,3-thiazol-2-yl]-2-methylpropanamide CAS No. 828920-77-0

N-[4-Chloro-5-(methylamino)-1,3-thiazol-2-yl]-2-methylpropanamide

Cat. No.: B14219305
CAS No.: 828920-77-0
M. Wt: 233.72 g/mol
InChI Key: AGLQKQGWBGEJSR-UHFFFAOYSA-N
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Description

N-[4-Chloro-5-(methylamino)-1,3-thiazol-2-yl]-2-methylpropanamide is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-Chloro-5-(methylamino)-1,3-thiazol-2-yl]-2-methylpropanamide typically involves the cyclization of suitable precursors. One common method involves the reaction of 4-chloro-5-(methylamino)-1,3-thiazole with 2-methylpropanoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

N-[4-Chloro-5-(methylamino)-1,3-thiazol-2-yl]-2-methylpropanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[4-Chloro-5-(methylamino)-1,3-thiazol-2-yl]-2-methylpropanamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-Chloro-5-(methylamino)-1,3-thiazol-2-yl]-2-methylpropanamide involves its interaction with specific molecular targets. The compound is known to bind to enzymes and receptors, altering their activity. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity . The pathways involved often include signal transduction and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-Chloro-5-(methylamino)-1,3-thiazol-2-yl]-2-methylpropanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

828920-77-0

Molecular Formula

C8H12ClN3OS

Molecular Weight

233.72 g/mol

IUPAC Name

N-[4-chloro-5-(methylamino)-1,3-thiazol-2-yl]-2-methylpropanamide

InChI

InChI=1S/C8H12ClN3OS/c1-4(2)6(13)12-8-11-5(9)7(10-3)14-8/h4,10H,1-3H3,(H,11,12,13)

InChI Key

AGLQKQGWBGEJSR-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)NC1=NC(=C(S1)NC)Cl

Origin of Product

United States

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